molecular formula C26H24N2O5 B2897723 (E)-1-[3-(4-methylphenyl)-2,1-benzisoxazol-5-yl]-3-(3,4,5-trimethoxyanilino)-2-propen-1-one CAS No. 383147-24-8

(E)-1-[3-(4-methylphenyl)-2,1-benzisoxazol-5-yl]-3-(3,4,5-trimethoxyanilino)-2-propen-1-one

Cat. No.: B2897723
CAS No.: 383147-24-8
M. Wt: 444.487
InChI Key: ZFVFPFCJROGTFS-VAWYXSNFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (E)-1-[3-(4-methylphenyl)-2,1-benzisoxazol-5-yl]-3-(3,4,5-trimethoxyanilino)-2-propen-1-one is a synthetic enone derivative featuring a benzisoxazole core linked to a 4-methylphenyl group at position 3 and a propen-1-one chain substituted with a 3,4,5-trimethoxyanilino moiety. The 3,4,5-trimethoxyphenyl group is a hallmark of microtubule-targeting agents like combretastatin analogues, suggesting possible antiproliferative activity . Its synthesis likely involves condensation reactions between benzisoxazole precursors and functionalized anilines, analogous to methods used for related enones .

Properties

IUPAC Name

(E)-1-[3-(4-methylphenyl)-2,1-benzoxazol-5-yl]-3-(3,4,5-trimethoxyanilino)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N2O5/c1-16-5-7-17(8-6-16)25-20-13-18(9-10-21(20)28-33-25)22(29)11-12-27-19-14-23(30-2)26(32-4)24(15-19)31-3/h5-15,27H,1-4H3/b12-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFVFPFCJROGTFS-VAWYXSNFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C3C=C(C=CC3=NO2)C(=O)C=CNC4=CC(=C(C(=C4)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C2=C3C=C(C=CC3=NO2)C(=O)/C=C/NC4=CC(=C(C(=C4)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-1-[3-(4-methylphenyl)-2,1-benzisoxazol-5-yl]-3-(3,4,5-trimethoxyanilino)-2-propen-1-one, often referred to as a benzisoxazole derivative, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound based on available research findings and case studies.

The molecular formula of the compound is C26H24N2O5C_{26}H_{24}N_{2}O_{5} with a molecular weight of 440.48 g/mol. The compound features a complex structure that includes a benzisoxazole moiety, which is known for various pharmacological properties.

PropertyValue
Molecular FormulaC26H24N2O5
Molecular Weight440.48 g/mol
Boiling Point482.2 ± 45.0 °C (Predicted)
Density1.164 ± 0.06 g/cm³ (Predicted)
pKa6.25 ± 0.70 (Predicted)

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. Similar benzisoxazole derivatives have demonstrated:

  • Anticancer Activity : Compounds with similar structures have been noted for their ability to inhibit tumor growth and induce apoptosis in cancer cells through mechanisms such as the inhibition of topoisomerases and modulation of signaling pathways related to cell proliferation and survival.
  • Antimicrobial Effects : Research indicates that benzisoxazole derivatives exhibit significant antimicrobial properties against a range of pathogens, including bacteria and fungi .
  • Anti-inflammatory Properties : These compounds may also exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators, thus providing therapeutic benefits in inflammatory diseases.

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds related to this compound:

  • Anticancer Activity : A study demonstrated that derivatives similar to this compound exhibited potent cytotoxicity against various cancer cell lines, including breast cancer and leukemia cells. The mechanism was linked to the induction of apoptosis via the mitochondrial pathway .
  • Antimicrobial Studies : In vitro assays showed that related benzisoxazole compounds displayed effective antimicrobial activity against Staphylococcus aureus and Escherichia coli, suggesting potential for development as new antibacterial agents .
  • Neuroprotective Effects : Some derivatives have been shown to protect neuronal cells from oxidative stress-induced damage, indicating potential applications in neurodegenerative diseases like Alzheimer's.

Comparison with Similar Compounds

Combretastatin-Inspired Oxazolone Derivatives

The oxazolone derivative 4-(3,4,5-trimethoxybenzylidene)-2-(3,4,5-trimethoxyphenyl)oxazol-5(4H)-one () shares the 3,4,5-trimethoxyphenyl group but replaces the benzisoxazole-propenone system with an oxazolone ring. This compound’s antiproliferative activity is attributed to its ability to mimic combretastatin A-4, a potent tubulin polymerization inhibitor. In contrast, the target compound’s benzisoxazole core may enhance metabolic stability compared to oxazolone derivatives, which are prone to hydrolysis .

Enone Derivatives with Benzodioxol Substituents

The enone 1-(6-amino-1,3-benzodioxol-5-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one () features a benzodioxol ring instead of benzisoxazole. However, the target compound’s 4-methylphenyl group may increase lipophilicity, enhancing membrane permeability .

Heterocyclic Variations: Pyrazole vs. Benzisoxazole

The pyrazole-based enone 3-(4-toluidino)-1-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)but-2-en-1-one () substitutes the benzisoxazole with a pyrazole ring. Pyrazoles are known for their chelating properties and metabolic stability, but the benzisoxazole in the target compound may confer rigidity to the structure, optimizing binding to hydrophobic pockets in biological targets. Additionally, the 4-methylphenyl group in both compounds suggests a shared strategy to balance lipophilicity and steric effects .

Substituent Effects on Bioactivity

The 3,4,5-trimethoxyanilino group in the target compound is a key pharmacophore in microtubule disruptors. Replacing this group with a 4-(N,N-dimethylamino)phenyl moiety (as in ’s analogue) reduces steric bulk but may diminish tubulin-binding affinity due to the loss of methoxy interactions with the colchicine site. The methyl group on the benzisoxazole in the target compound could further stabilize π-π stacking interactions compared to unsubstituted analogues .

Q & A

Basic: How can researchers optimize the synthesis of this compound to improve yield and purity?

Methodological Answer:
Optimization involves systematic variation of solvents (e.g., ethanol, DMSO), catalysts (e.g., acetic acid), and reaction temperatures. Reflux conditions (e.g., 4–6 hours under ethanol) are critical for complete reaction . Thin-layer chromatography (TLC) should monitor reaction progress, and purification via column chromatography or recrystallization enhances purity . For example, hydrazine hydrate in acetic acid under reflux effectively forms pyrazoline derivatives .

Basic: What spectroscopic and chromatographic methods confirm the compound’s structural integrity?

Methodological Answer:
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) identifies proton environments and carbon frameworks, while High-Performance Liquid Chromatography (HPLC) assesses purity (>95% threshold). Infrared (IR) spectroscopy verifies functional groups (e.g., carbonyl stretches at ~1650 cm⁻¹). Elemental analysis validates empirical formulas .

Advanced: How do structural modifications (e.g., methoxy group positioning) influence biological activity?

Methodological Answer:
Structure-activity relationship (SAR) studies compare analogs with varied substituents. For instance, replacing 3,4,5-trimethoxyanilino with fewer methoxy groups may reduce kinase inhibition due to altered hydrogen bonding. Molecular docking simulations (e.g., AutoDock Vina) predict binding affinities to targets like tubulin or kinases .

Advanced: How can researchers resolve discrepancies in reported biological activity (e.g., IC50 variations)?

Methodological Answer:
Analyze assay variables:

  • Cell lines : Sensitivity varies (e.g., MCF-7 vs. HeLa).
  • Concentration ranges : Non-linear dose responses may skew IC50.
  • Controls : Validate assays with known inhibitors (e.g., paclitaxel for microtubule stabilization).
    Replicate studies under standardized conditions to isolate compound-specific effects .

Advanced: What experimental strategies validate the compound’s potential as a kinase inhibitor?

Methodological Answer:

  • Kinase inhibition assays : Use ADP-Glo™ or fluorescence polarization to measure ATP competition.
  • Selectivity profiling : Screen against kinase panels (e.g., PKIS) to identify off-target effects.
  • Crystallography : Co-crystallize with target kinases (e.g., EGFR) to map binding modes .

Advanced: What considerations are critical when transitioning from in vitro to in vivo testing for anticancer efficacy?

Methodological Answer:

  • Solubility : Use DMSO/PEG-400 formulations for bioavailability.
  • Metabolic stability : Assess hepatic microsome clearance.
  • Toxicity : Perform acute toxicity studies (OECD 423) in rodents.
    Synthetic routes using biocompatible solvents (e.g., ethanol) improve pharmacokinetics .

Basic: What purification techniques isolate this compound from complex reaction mixtures?

Methodological Answer:

  • Column chromatography : Use silica gel with gradient elution (hexane/ethyl acetate).
  • Recrystallization : Ethanol/water mixtures yield high-purity crystals.
  • Centrifugation : Remove insoluble byproducts after solvent evaporation .

Advanced: How does the stereochemistry of the propen-1-one moiety affect target interactions?

Methodological Answer:
The E-isomer’s planar conformation enhances π-π stacking with aromatic residues (e.g., Phe in kinase active sites). Compare with Z-isomers via molecular dynamics simulations (e.g., GROMACS) to evaluate binding stability .

Basic: What are common side reactions during synthesis, and how are they mitigated?

Methodological Answer:

  • Incomplete cyclization : Extend reflux time (≥6 hours).
  • Oxidation byproducts : Use inert atmospheres (N₂/Ar).
  • Polymerization : Add radical inhibitors (e.g., BHT).
    TLC and HPLC-MS detect impurities for iterative optimization .

Advanced: How can computational modeling predict pharmacokinetic properties?

Methodological Answer:

  • ADMET Prediction : Tools like SwissADME estimate absorption, CYP450 interactions.
  • Molecular Dynamics : Simulate blood-brain barrier permeability (e.g., Desmond).
  • QSPR Models : Corrogate logP and solubility with bioactivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.